4-(6-Chloropyridazin-3-yl)aniline 4-(6-Chloropyridazin-3-yl)aniline
Brand Name: Vulcanchem
CAS No.: 108655-25-0
VCID: VC20773001
InChI: InChI=1S/C10H8ClN3/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H,12H2
SMILES: C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol

4-(6-Chloropyridazin-3-yl)aniline

CAS No.: 108655-25-0

Cat. No.: VC20773001

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloropyridazin-3-yl)aniline - 108655-25-0

Specification

CAS No. 108655-25-0
Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
IUPAC Name 4-(6-chloropyridazin-3-yl)aniline
Standard InChI InChI=1S/C10H8ClN3/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H,12H2
Standard InChI Key GUDGWPGQBUYUAS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N
Canonical SMILES C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-(6-Chloropyridazin-3-yl)aniline consists of two primary structural components:

  • A 6-chloropyridazine ring - a six-membered aromatic heterocycle containing two adjacent nitrogen atoms with a chlorine substituent

  • An aniline group - a benzene ring bearing a primary amino (-NH₂) substituent

These components are directly connected via a carbon-carbon bond between the 3-position of the pyridazine ring and the 1-position of the aniline ring. The resulting structure creates a relatively planar molecule with potential for π-π stacking and hydrogen bonding interactions through its nitrogen atoms and amino group.

PropertyCharacteristic/Value
Physical StateLikely crystalline solid at room temperature
ColorPale yellow to off-white (typical for similar aniline derivatives)
SolubilityLikely soluble in organic solvents (DMF, DMSO, acetone); limited water solubility
Molecular Weight205.64 g/mol
Reactivity SitesPrimary amine group (nucleophilic); pyridazine ring (electrophilic at C-6)

The primary amine group in 4-(6-Chloropyridazin-3-yl)aniline serves as a key reactive center, capable of participating in various reactions typical of aromatic amines, including acylation, alkylation, and condensation reactions. The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution, providing an additional point for structural modification.

Synthetic Routes

Related Synthetic Procedures

The synthesis of structurally similar compounds provides valuable insights into potential methods for preparing 4-(6-Chloropyridazin-3-yl)aniline. For instance, the preparation of 4-[(6-Chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 6-chloropyridazine with 4-aminophenol in the presence of a base:

"The synthesis of 4-[(6-Chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 6-chloropyridazine with 4-aminophenol. This reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF)."

By analogy, the synthesis of 4-(6-Chloropyridazin-3-yl)aniline might involve palladium-catalyzed cross-coupling reactions, as suggested by procedures described for related compounds:

"[(cinnamyl)PdCl]2(0.0005mmol, 0.0005 equiv) and cBRIDP (0.003mmol, 0.003 equiv) were added in 2 wt % TPGS/H2O (0.2 ml) were added via syringe."

Applications and Biological Relevance

Synthetic Utility

One of the primary applications of 4-(6-Chloropyridazin-3-yl)aniline is as a versatile intermediate in organic synthesis. The compound contains multiple reactive sites that enable further functionalization:

  • The primary amine group can undergo various transformations, including:

    • Acylation to form amides

    • Reductive amination to form secondary or tertiary amines

    • Diazotization followed by substitution or coupling reactions

  • The chlorine atom on the pyridazine ring provides an additional point for nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of related compounds:

"To the stirred solution of 5a and 5b (0.03mmol, 1equiv), amines (0.04mmol, 1.2 equiv), and potassium fluoride (0.36mmol, 10 equiv) in DMSO (0.5ml) were stirred overnight at 100 °C."

This synthetic versatility makes 4-(6-Chloropyridazin-3-yl)aniline valuable in the preparation of more complex molecular architectures with potential applications in pharmaceutical research and materials science.

Comparative Analysis

Structural Comparison with Related Compounds

To better understand the properties and potential applications of 4-(6-Chloropyridazin-3-yl)aniline, it is instructive to compare it with structurally related compounds. Table 1 presents a comparative analysis of 4-(6-Chloropyridazin-3-yl)aniline and several analogous structures:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesDistinguishing Characteristics
4-(6-Chloropyridazin-3-yl)anilineC₁₀H₈ClN₃205.64Direct C-C bond between pyridazine and anilinePrimary amine functionality; single chlorine substituent
4-[(6-Chloropyridazin-3-yl)oxy]anilineC₁₀H₈ClN₃O221.64Oxygen linkage between pyridazine and anilineIncreased conformational flexibility; ether functionality
3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)anilineC₁₀H₆Cl₃N₃O290.5 Multiple chlorine substituents; oxygen linkageEnhanced reactivity; increased lipophilicity
4-Chloro-3-(pyridin-2-yl)anilineC₁₁H₉ClN₂204.65 Contains pyridine instead of pyridazineDifferent electronic properties; altered hydrogen bonding pattern

This comparison highlights several key differences that influence the chemical and biological properties of these compounds:

  • Linkage type: The direct C-C bond in 4-(6-Chloropyridazin-3-yl)aniline creates a more rigid structure compared to compounds with ether linkages

  • Substitution pattern: The presence and position of chlorine substituents affect reactivity and lipophilicity

  • Heterocyclic core: The pyridazine ring in 4-(6-Chloropyridazin-3-yl)aniline provides different electronic properties compared to the pyridine ring in 4-Chloro-3-(pyridin-2-yl)aniline

Future Research Directions

Synthetic Methodology Development

Future research efforts may focus on developing more efficient and sustainable synthetic routes to 4-(6-Chloropyridazin-3-yl)aniline, including:

  • Application of flow chemistry techniques for scalable production

  • Development of catalyst systems that operate under milder conditions

  • Exploration of green chemistry approaches using environmentally benign reagents and solvents

Biological Activity Exploration

Comprehensive evaluation of the biological activities of 4-(6-Chloropyridazin-3-yl)aniline represents another promising research direction:

  • Screening against diverse biological targets to identify potential therapeutic applications

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Exploration of potential applications in emerging areas such as immunomodulation or targeted drug delivery

Material Science Applications

The unique structural features of 4-(6-Chloropyridazin-3-yl)aniline may also find applications in materials science:

  • Development of functional materials with specific electronic or optical properties

  • Incorporation into polymeric structures to impart specific characteristics

  • Utilization in sensing applications based on the compound's potential fluorescence properties

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